molecular formula C15H12ClFN2O B2800815 1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1209539-02-5

1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B2800815
CAS RN: 1209539-02-5
M. Wt: 290.72
InChI Key: AKMRZBIXKUITOR-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also includes a tetrahydroquinoline, which is a saturated derivative of the quinoline.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 2-chloropyridine-4-carbonyl chloride . This compound is commercially available and has been used in various chemical syntheses .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyridine derivatives are found in a variety of drugs and have various biological activities .

Future Directions

The future directions for this compound would depend on its intended use. Pyridine derivatives are a focus of ongoing research in drug discovery due to their versatile properties and potential for a wide range of biological activities .

properties

IUPAC Name

(2-chloropyridin-4-yl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-14-8-11(5-6-18-14)15(20)19-7-1-2-10-3-4-12(17)9-13(10)19/h3-6,8-9H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMRZBIXKUITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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